4-Nitroaniline
4-Nitroaniline
4-nitroaniline is a nitroaniline carrying a nitro group at position 4. It has a role as a bacterial xenobiotic metabolite.
P-nitroaniline, [solid] is a yellow solid with a mild odor. Sinks in water. (USCG, 1999)
P-nitroaniline, [solid] is a yellow solid with a mild odor. Sinks in water. (USCG, 1999)
Brand Name:
Vulcanchem
CAS No.:
100-01-6
VCID:
VC0120555
InChI:
InChI=1S/C6H6N2O2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H,7H2
SMILES:
C1=CC(=CC=C1N)[N+](=O)[O-]
Molecular Formula:
C6H6N2O2
Molecular Weight:
138.12 g/mol
4-Nitroaniline
CAS No.: 100-01-6
Reference Standards
VCID: VC0120555
Molecular Formula: C6H6N2O2
Molecular Weight: 138.12 g/mol
CAS No. | 100-01-6 |
---|---|
Product Name | 4-Nitroaniline |
Molecular Formula | C6H6N2O2 |
Molecular Weight | 138.12 g/mol |
IUPAC Name | 4-nitroaniline |
Standard InChI | InChI=1S/C6H6N2O2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H,7H2 |
Standard InChIKey | TYMLOMAKGOJONV-UHFFFAOYSA-N |
Impurities | A CO-PRODUCT OF THE GAMMA-GLUTAMYL TRANSPEPTIDASE REACTION IS GLUTAMYLGLYCYLGLYCINE. |
SMILES | C1=CC(=CC=C1N)[N+](=O)[O-] |
Canonical SMILES | C1=CC(=CC=C1N)[N+](=O)[O-] |
Boiling Point | 637 °F at 760 mm Hg (NTP, 1992) 332.0 °C 332 °C (calculated) 332 °C 630°F |
Colorform | Pale yellow monoclinic crystals from water Bright yellow powder Bright yellow, crystalline powder. |
Density | 1.44 at 68 °F (USCG, 1999) 1.424 at 20 °C/4 °C 1.4 g/cm³ 1.42 |
Flash Point | 390 °F (NTP, 1992) 329 °F (OPEN CUP) (MOLTEN SOLID) 199 °C (closed cup) 199 °C 390°F |
Melting Point | 298 °F (NTP, 1992) 146.0 °C 146 °C 148 °C 295°F |
Physical Description | P-nitroaniline, [solid] is a yellow solid with a mild odor. Sinks in water. (USCG, 1999) PelletsLargeCrystals; WetSolid YELLOW CRYSTALS OR POWDER. Bright yellow, crystalline powder with a slight ammonia-like odor. |
Description | 4-nitroaniline is a nitroaniline carrying a nitro group at position 4. It has a role as a bacterial xenobiotic metabolite. P-nitroaniline, [solid] is a yellow solid with a mild odor. Sinks in water. (USCG, 1999) |
Related CAS | 15873-51-5 (mono-hydrochloride) 38013-32-0 (sulfate[2:1]) 66827-74-5 (mercury(2+) salt[2:1]) |
Solubility | less than 0.1 mg/mL at 70° F (NTP, 1992) 0.01 M Very soluble in methanol; soluble in ethanol, ether, acetone, chloroform, toluene; slightly soluble in benzene, deuterated DMSO 1 g/45 mL boiling water; 1 g/25 mL alcohol; 1 g/30 mL ether 0.08 g/100 g water at 18.5 °C. In water, 390 ppm at 20 °C In water, 724 mg/L at 25 °C In water, 600 mg/L at 25 °C In water, 728 mg/L at 30 °C Solubility in water, g/100ml at 18.5 °C: 0.08 0.08% |
Synonyms | p-Nitroaniline; 1-Amino-4-nitrobenzene; 4-Amino-1-nitrobenzene; 4-Aminonitrobenzene; 4-Nitro-1-aminobenzene; 4-Nitrobenzenamine; 4-Nitrophenylamine; Azoamine Red Zh; C.I. 37035; C.I. Azoic Diazo Component 37; C.I. Developer 17; Developer P; Devol Red |
Vapor Density | 4.77 (NTP, 1992) (Relative to Air) 4.77 (air= 1) Relative vapor density (air = 1): 4.8 4.77 |
Vapor Pressure | 0.0015 mm Hg at 68 °F ; 0.007 mm Hg at 86° F (NTP, 1992) 3.20e-06 mmHg 3.2X10-6 mm Hg at 25 °C Vapor pressure, Pa at 20 °C: 0.2 0.0015 mmHg 0.00002 mmHg |
PubChem Compound | 7475 |
Last Modified | Nov 11 2021 |
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